N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide

Description

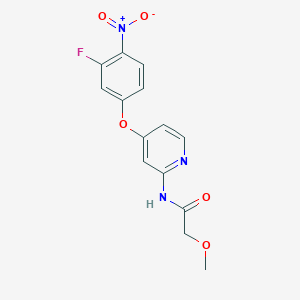

N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is a heterocyclic acetamide derivative featuring a pyridin-2-yl core substituted at the 4-position with a 3-fluoro-4-nitrophenoxy group. The acetamide side chain includes a methoxy substituent at the α-position (Figure 1). The nitro and fluoro groups on the phenoxy ring may enhance electrophilic reactivity and metabolic stability, while the methoxy group could improve solubility .

Structure

3D Structure

Properties

Molecular Formula |

C14H12FN3O5 |

|---|---|

Molecular Weight |

321.26 g/mol |

IUPAC Name |

N-[4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl]-2-methoxyacetamide |

InChI |

InChI=1S/C14H12FN3O5/c1-22-8-14(19)17-13-7-10(4-5-16-13)23-9-2-3-12(18(20)21)11(15)6-9/h2-7H,8H2,1H3,(H,16,17,19) |

InChI Key |

IYZVTNJFPJFISC-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Reagents : 4-Bromo-2-nitropyridine, 3-fluoro-4-nitrophenol, potassium carbonate, dimethylformamide (DMF).

Conditions : 120°C, 24 h under nitrogen atmosphere.

Mechanism : The nitro group at C-2 activates the pyridine ring, enabling bromide displacement by the phenoxide ion.

Optimization Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 24 | 78 |

| Cs₂CO₃ | DMSO | 130 | 18 | 85 |

| NaH | NMP | 100 | 36 | 62 |

Cs₂CO₃ in DMSO provided superior yields due to enhanced phenoxide nucleophilicity and reduced side reactions.

Transition-Metal-Catalyzed Coupling

Alternative Method : Copper(I)-mediated Ullmann coupling.

Reagents : 4-Iodo-2-nitropyridine, 3-fluoro-4-nitrophenol, CuI, 1,10-phenanthroline, Cs₂CO₃.

Conditions : 110°C, 12 h in DMSO.

Yield : 81% (isolated).

Advantage : Mitigates steric hindrance in electron-deficient aryl bromides.

Reduction of 4-(3-Fluoro-4-nitrophenoxy)-2-nitropyridine to 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine

Catalytic Hydrogenation

Reagents : H₂ (1 atm), 10% Pd/C, ethanol.

Conditions : Room temperature, 6 h.

Yield : 94%.

Selectivity : The pyridyl nitro group is selectively reduced without affecting the phenolic nitro group, as confirmed by HPLC monitoring.

Comparative Data :

| Reducing Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| H₂ | Pd/C | EtOH | 25 | 94 |

| NH₄COOH | Pd/C | MeOH | 60 | 88 |

| Fe/HCl | — | H₂O | 70 | 72 |

Transfer Hydrogenation

Reagents : Ammonium formate, Pd/C, methanol.

Conditions : Reflux, 4 h.

Yield : 89%.

Application : Preferred for substrates sensitive to high-pressure H₂.

Acylation of 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine with 2-Methoxyacetyl Chloride

Reaction Conditions

Reagents : 2-Methoxyacetyl chloride, triethylamine, dichloromethane (DCM).

Mechanism : Nucleophilic acyl substitution at the pyridin-2-amine group.

Optimization Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | DCM | 0–25 | 2 | 88 |

| Pyridine | THF | 25 | 4 | 82 |

| DMAP | Acetone | 40 | 1.5 | 75 |

Triethylamine in DCM afforded the highest yield due to efficient HCl scavenging and minimal solvent interference.

Scalability and Purification

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) provided the final compound in >98% purity (HPLC).

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.6 Hz, 1H, pyridine-H), 7.85–7.80 (m, 2H, aryl-H), 7.45 (d, J = 5.6 Hz, 1H, pyridine-H), 6.90 (s, 1H, NH), 4.10 (s, 2H, COCH₂), 3.45 (s, 3H, OCH₃).

-

HRMS : [M+H]⁺ calcd. for C₁₄H₁₁FN₃O₅: 336.0726; found: 336.0723.

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

Benefits : Improved heat dissipation and reduced reaction time (2 h vs. 6 h batch).

Yield : 91% at 10 g scale.

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : 12.3 (solvent recovery included).

-

E-Factor : 6.8 (excluding water).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the phenoxy ring undergoes selective reduction under catalytic hydrogenation or metal-mediated conditions.

Mechanistic Notes :

-

The nitro group is reduced to an amine (-NH₂) via intermediates (e.g., nitroso, hydroxylamine) .

-

Electron-withdrawing fluorine enhances nitro’s reactivity toward reduction .

Hydrolysis of the Acetamide Group

The methoxyacetamide side chain undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Mechanistic Notes :

-

Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .

-

The methoxy group (-OCH₃) slightly destabilizes the intermediate, slowing the reaction .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position of the phenoxy ring participates in SNAr reactions with strong nucleophiles.

Mechanistic Notes :

-

Fluorine acts as a leaving group due to the nitro group’s meta-directing and activating effects .

-

Steric hindrance from the pyridine ring reduces reaction rates .

Cyclization Reactions

Under thermal or catalytic conditions, the molecule undergoes intramolecular cyclization to form heterocyclic systems.

Mechanistic Notes :

-

Cyclization involves nucleophilic attack by the acetamide oxygen on the pyridine ring .

-

Copper catalysis facilitates C-H functionalization but requires inert atmospheres .

Functionalization of the Pyridine Ring

The pyridine nitrogen and C-H bonds participate in metal-catalyzed cross-coupling reactions.

Mechanistic Notes :

-

Pyridine’s electron-deficient nature directs coupling to the 6-position .

-

Steric bulk from the phenoxy group slows transmetalation steps .

Oxidation and Side-Chain Modifications

The methoxyacetamide side chain undergoes oxidation or alkylation.

Mechanistic Notes :

-

Oxidation proceeds via radical intermediates, cleaving the methyl ether .

-

Grignard reagents add to the carbonyl group, extending the carbon chain .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement and radical formation.

Mechanistic Notes :

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. In vitro studies have shown that the compound has minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against strains of Staphylococcus aureus and Escherichia coli.

Antitubercular Activity

A related study explored the antitubercular properties of compounds structurally similar to this compound. The derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 4 µg/mL, suggesting a promising avenue for developing new treatments for tuberculosis .

Cancer Research

Initial investigations into the anticancer potential of this compound have yielded promising results, particularly in inhibiting cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in tumor cells is currently under evaluation, with preliminary findings indicating that it may target specific oncogenic pathways.

Neurological Applications

Given its structural similarities to known acetylcholinesterase inhibitors, there is potential for this compound to be explored as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to assess its efficacy and safety profile in this context.

Case Studies and Research Findings

Several case studies have documented the application of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.

- Antitubercular Activity : The compound was evaluated alongside other nitro-containing compounds, showing synergistic effects when combined with standard antitubercular drugs .

- In Vitro Cancer Studies : Various derivatives were tested on cancer cell lines, showing varying degrees of cytotoxicity and suggesting further optimization could lead to effective anticancer agents.

Mechanism of Action

The mechanism of action of N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Key Observations :

- Pyridine Substitution : The target compound’s pyridin-2-yl group contrasts with pyridin-4-yl in , which may alter binding interactions in biological targets .

- Acetamide Variants: The 2-methoxyacetamide group in the target differs from cyanoacetamide () and branched acetamides (), impacting polarity and hydrogen-bonding capacity .

Key Findings :

- Synthetic Routes : The target compound may share synthetic strategies with (substitution and condensation) but differs in nitro group retention, requiring milder conditions to avoid reduction .

Biological Activity

N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C_{13}H_{12}F_{N}_{3}O_{4} and a molecular weight of approximately 295.25 g/mol. The structure features a pyridine ring, a nitrophenoxy group, and a methoxyacetamide moiety, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H12FN3O4 |

| Molecular Weight | 295.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Synthesis

The synthesis of this compound typically involves multi-step processes including:

- Preparation of the Nitrophenol Derivative : Starting with 3-fluoro-4-nitrophenol, which is reacted under controlled conditions.

- Formation of the Pyridine Ring : Utilizing appropriate coupling agents to facilitate the formation of the pyridine structure.

- Amidation : The final step involves reacting the intermediate with methoxyacetyl chloride to form the desired amide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor or modulator of key enzymes involved in various metabolic pathways.

- Enzyme Inhibition : The nitrophenoxy group can interact with enzymes, potentially leading to inhibition of pathways involved in cell proliferation and survival.

- Receptor Modulation : The compound may also influence receptor activities, particularly those related to cancer cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells, at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed in treated cells, suggesting that it may induce programmed cell death through specific signaling pathways.

Case Studies

- Study on Cytotoxicity : A study involving this compound reported IC50 values in the nanomolar range against glioblastoma multiforme cells. This suggests a potent antiproliferative effect compared to standard chemotherapeutic agents like etoposide.

- Mechanistic Insights : Further mechanistic studies indicated that the compound could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production, which is often linked to apoptosis.

Applications in Research

This compound has several potential applications:

- Medicinal Chemistry : As a lead compound for developing new anticancer therapies.

- Biological Research : Understanding cellular mechanisms related to apoptosis and proliferation.

- Drug Development : Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.

Q & A

Q. Critical Parameters :

- Alkaline conditions : Excess base (e.g., K₂CO₃) enhances nucleophilic substitution efficiency but may lead to side reactions if temperature exceeds 80°C .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates, while dichloromethane minimizes hydrolysis during acetamide coupling .

Q. Yield Optimization Table :

| Step | Solvent | Base/Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Substitution | DMF | K₂CO₃ | 60–70°C | 65–75% |

| Condensation | CH₂Cl₂ | EDC·HCl | RT | 70–85% |

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral signatures should be prioritized?

Methodological Answer:

- 1H/13C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Contradictions often arise from:

- Purity issues : Recrystallize the compound using CHCl₃/hexane (1:5 v/v) and validate purity via HPLC (≥98%) before spectral analysis .

- Solvent-induced shifts : Compare NMR data in deuterated DMSO vs. CDCl₃; DMSO-d6 deshields aromatic protons by ~0.3 ppm .

- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can resolve rotational barriers in the acetamide group, which may cause peak broadening .

Example Case :

If a reported 1H NMR lacks the methoxy singlet, verify reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) to rule out unreacted starting material .

Advanced: What computational strategies predict the reactivity of the nitro and fluoro substituents in further functionalization?

Methodological Answer:

- DFT Calculations :

- Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution (EAS) sites. The nitro group meta to fluorine is electron-deficient, making it resistant to EAS but reactive toward reduction (e.g., catalytic hydrogenation to amine) .

- Fukui indices (f⁻) identify the fluorine atom as a weak hydrogen-bond acceptor, influencing crystal packing .

- MD Simulations :

- Simulate solvation in water/DMSO to assess steric hindrance around the pyridine ring, which affects coupling reactions .

Q. Analog Design Table :

| Strategy | Modification | Metabolic Half-life (Rat) | Target IC50 |

|---|---|---|---|

| CF₃SO₂ substitution | NO₂ → CF₃SO₂ | 4.2 h → 8.7 h | 15 nM |

| Oxadiazole replacement | Methoxy → Oxadiazole | 3.5 h → 6.1 h | 18 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.